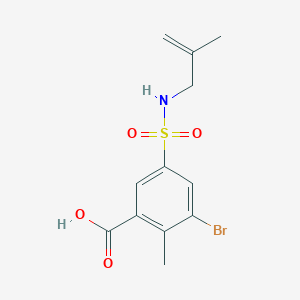![molecular formula C12H17NS B6645511 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, also known as MTMP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. MTMP is a member of the class of compounds known as arylalkenylamines, which have been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of protein kinase C, which plays a key role in cell signaling and proliferation. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been found to exhibit anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has several advantages for use in lab experiments, including its well-established synthesis procedure and its ability to exhibit a range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, including the development of new drugs based on its structure and the investigation of its potential as a chemotherapeutic agent. In addition, further research is needed to fully understand its mechanism of action and to investigate its potential for use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including drug development and cancer research. Its well-established synthesis procedure and range of biological activities make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and to investigate its potential for use in other fields.
Synthesis Methods
The synthesis of 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine involves the reaction of 4-methylthiobenzaldehyde with 2-methylprop-2-en-1-amine in the presence of a catalyst. The reaction proceeds through a condensation reaction to form the desired product. The synthesis of this compound has been reported in several publications, and the procedure is well-established in the scientific community.
Scientific Research Applications
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to exhibit a range of biological activities, including antiproliferative, antitumor, and anti-inflammatory effects. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases. In addition, this compound has been found to exhibit activity against multidrug-resistant cancer cells, indicating its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,13H,1,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOVMZOCPNXDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)


![3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)
![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)

![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol](/img/structure/B6645519.png)
![2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B6645521.png)
![2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B6645525.png)
